5,5'-Dehydrodivanillate

Vue d'ensemble

Description

5,5'-Dehydrodivanillate is a member of biphenyls and a carboxybiphenyl. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Degradation and Metabolism in Microbial Systems

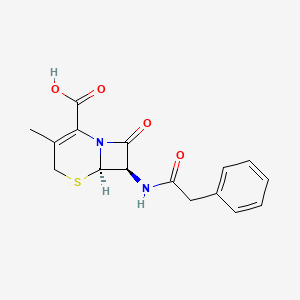

5,5'-Dehydrodivanillate (DDVA) has been extensively studied in the context of microbial degradation. Sphingomonas paucimobilis SYK-6, a specific strain of bacteria, can degrade DDVA into 5-carboxyvanillate (5CVA) through a series of enzymatic reactions involving DDVA O-demethylase (LigX), ring cleavage oxygenase (LigZ), and meta-cleavage compound hydrolase (LigY) (Peng et al., 2002). This degradation pathway is crucial for understanding lignin-related biphenyl catabolism in these bacteria.

A second gene, ligW2, was identified as essential for the degradation of DDVA to 5CVA in Sphingomonas paucimobilis SYK-6. This gene encodes a protein that plays a more significant role than its counterpart ligW in the bacterial growth on DDVA (Peng et al., 2005).

Bioengineering and Industrial Applications

DDVA has potential applications in bioengineering and industrial processes. The identification of a transporter gene, ddvK, in Sphingobium sp. strain SYK-6 responsible for the uptake of DDVA, suggests possibilities for its use in the industrial conversion of lignin-derived compounds (Mori et al., 2018). The application of this transporter gene can enhance the production of value-added metabolites from DDVA, highlighting its potential in microbial catabolism for industrial utilization of lignin.

Nutritional and Food Industry Context

Dehydrodivanillin, a related compound of DDVA, is known as a taste enhancer imparting creaminess to food. The enzymatic generation of dehydrodivanillin, using fungal laccases and other enzymes, has been studied for its potential application in the flavor and fragrance industry (Krings et al., 2015).

Mécanisme D'action

Target of Action

5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.

Mode of Action

DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .

Biochemical Pathways

Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.

Pharmacokinetics

The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .

Result of Action

The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .

: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6

Safety and Hazards

Orientations Futures

The microbial conversion of lignin-derived aromatics, such as DDVA, is a promising strategy for the industrial utilization of this large biomass resource . The different morphologies and crystallinities of the composites formed by Ca–DDVA and Zn–DDVA MOMs broaden their applications depending on the problem of interest .

Analyse Biochimique

Biochemical Properties

5,5’-Dehydrodivanillate plays a crucial role in biochemical reactions, particularly in the microbial degradation of lignin. It interacts with several enzymes, including 5,5’-dehydrodivanillate O-demethylase (LigX), which demethylates one of the methoxy groups, converting it to a hydroxyl group . This reaction is followed by oxidative meta-cleavage catalyzed by 5,5’-dehydrodivanillate dioxygenase (LigZ), and subsequent hydrolysis by 5,5’-dehydrodivanillate hydrolase (LigY) . These interactions are essential for the breakdown of lignin into smaller, more manageable compounds.

Cellular Effects

5,5’-Dehydrodivanillate influences various cellular processes, particularly in bacteria that degrade lignin. In Sphingobium sp. strain SYK-6, the compound is taken up by the major facilitator superfamily transporter DdvK . This uptake is crucial for the bacterium’s ability to grow on and convert 5,5’-Dehydrodivanillate. The compound’s presence induces the expression of genes involved in its catabolism, affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 5,5’-Dehydrodivanillate exerts its effects through specific binding interactions with enzymes. The initial demethylation by LigX is a critical step, followed by the action of LigZ and LigY . These enzymes facilitate the breakdown of the compound into smaller molecules that can be further metabolized. The regulation of these enzymes is tightly controlled, with 5,5’-Dehydrodivanillate acting as an inducer for the expression of genes involved in its own degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Dehydrodivanillate have been observed to change over time. The compound is relatively stable, but its degradation products can accumulate and affect cellular function. Studies have shown that the overexpression of the transporter gene ddvK can enhance the conversion of 5,5’-Dehydrodivanillate and increase the production of valuable metabolites . Long-term exposure to the compound can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

5,5’-Dehydrodivanillate is involved in several metabolic pathways, primarily related to lignin degradation. The compound is first demethylated by LigX, followed by meta-cleavage by LigZ, and hydrolysis by LigY . These reactions convert 5,5’-Dehydrodivanillate into 5-carboxyvanillate and other smaller molecules that can be further metabolized. The enzymes involved in these pathways are crucial for the efficient breakdown of lignin-derived compounds .

Transport and Distribution

The transport and distribution of 5,5’-Dehydrodivanillate within cells are facilitated by the major facilitator superfamily transporter DdvK . This transporter is essential for the uptake of the compound into bacterial cells, where it can be metabolized. The distribution of 5,5’-Dehydrodivanillate within tissues and its localization within cells are critical for its biochemical activity and interactions with enzymes .

Subcellular Localization

5,5’-Dehydrodivanillate is localized within specific subcellular compartments, where it interacts with enzymes involved in its degradation. The targeting signals and post-translational modifications that direct the compound to these compartments are essential for its activity. The subcellular localization of 5,5’-Dehydrodivanillate affects its function and the efficiency of its metabolic pathways .

Propriétés

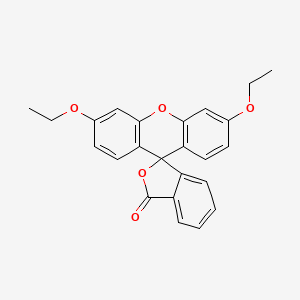

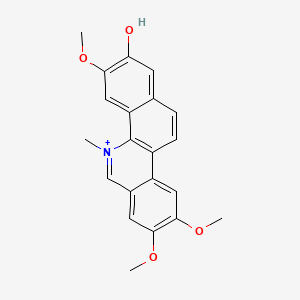

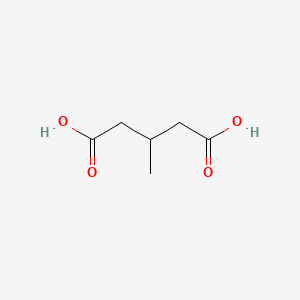

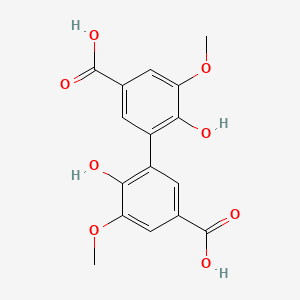

IUPAC Name |

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWGSXMGCSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175606 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-90-9 | |

| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.